molecular formula C21H19N5O2 B2985917 (1H-indol-6-yl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone CAS No. 2034248-78-5

(1H-indol-6-yl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone

Cat. No.: B2985917
CAS No.: 2034248-78-5
M. Wt: 373.416
InChI Key: KFOFHHDHJUVKCR-UHFFFAOYSA-N
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Description

(1H-indol-6-yl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C21H19N5O2 and its molecular weight is 373.416. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Studies

Research in the field of synthetic chemistry has led to the development of novel compounds with azetidinone and indole structures. For instance, the synthesis and characterization of benzocarbapenems from indoles have been reported, demonstrating the cyclodehydration of corresponding β-amino acids obtained from indoles. These compounds, such as benzocarbapenems, have shown varying stability and reactivity, contributing to the understanding of their structural properties (Coulton, Gilchrist, & Graham, 1998).

Potential Biological Activities

The exploration of the biological activities of compounds containing indole, azetidinone, and related structures has been a significant area of interest. Studies have investigated the antioxidant properties of compounds, revealing their potential as radical scavengers and antioxidants. For example, the synthesis and antioxidant properties of various derivatives have been analyzed, indicating the effectiveness of these compounds in radical scavenging activities (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).

Antimicrobial and Antifungal Applications

Novel indole-based compounds, including those with 1,2,3-triazole and 1,3,4-oxadiazole moieties, have been synthesized and tested for their antimicrobial and antifungal activities. These studies contribute to the discovery of new therapeutic agents with potential applications in treating infections caused by various pathogens (Sunitha et al., 2017).

Catalytic and Asymmetric Synthesis

Research into the catalytic properties of compounds with azetidinone structures has led to advancements in asymmetric synthesis. The evaluation of enantiopure compounds for catalytic asymmetric addition of organozinc reagents to aldehydes showcases the potential of these molecules in synthetic chemistry, offering pathways to chiral secondary alcohols with high optical purity (Wang et al., 2008).

Mechanism of Action

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in a variety of ways, often resulting in the inhibition or activation of certain biochemical pathways . The specific changes resulting from these interactions would depend on the exact nature of the target and the specific derivative .

Biochemical Pathways

Indole derivatives are known to affect a wide range of biochemical pathways due to their ability to interact with multiple targets . The downstream effects of these interactions can vary widely and could include everything from the inhibition of viral replication in the case of antiviral activity, to the reduction of inflammation in the case of anti-inflammatory activity .

Pharmacokinetics

Indole derivatives are generally known for their broad-spectrum biological activities , which suggests they may have favorable ADME properties. The impact of these properties on the compound’s bioavailability would depend on a variety of factors, including the specific derivative and the route of administration.

Result of Action

Given the wide range of biological activities associated with indole derivatives , it’s likely that the effects could be quite diverse, ranging from the inhibition of cellular processes in the case of anticancer activity, to the reduction of oxidative stress in the case of antioxidant activity .

Properties

IUPAC Name

1H-indol-6-yl-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O2/c27-21(16-7-6-15-8-9-22-20(15)10-16)25-12-18(13-25)26-11-17(23-24-26)14-28-19-4-2-1-3-5-19/h1-11,18,22H,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFOFHHDHJUVKCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC3=C(C=C2)C=CN3)N4C=C(N=N4)COC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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